molecular formula C15H26O2 B025544 Isobaimuxinol CAS No. 105013-72-7

Isobaimuxinol

Cat. No. B025544
M. Wt: 238.37 g/mol
InChI Key: YBLZTLDYFAHJHH-DHMWGJHJSA-N
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Description

Isobaimuxinol is a new sesquiterpenoid . It was isolated from the volatile oil of Aquilaria sinensis (Lour), Gilg. (Thymeleaceae) .


Synthesis Analysis

Isobaimuxinol was isolated from the volatile oil of Aquilaria sinensis . The synthesis of Isobaimuxinol has been described starting from (-)-Carvone . The key step is the regiospecific allylic oxidation of α-agarofuran .


Molecular Structure Analysis

The molecular structure of Isobaimuxinol was identified based on spectral (IR, 1H-NMR, 13C-NMR and 2D-NMR as well as MS) analysis . The relative stereochemistry of Isobaimuxinol was determined by X-ray crystallography .


Physical And Chemical Properties Analysis

Isobaimuxinol has a molecular formula of C15H26O2 . Its melting point is 73-75 degrees Celsius . More detailed physical and chemical properties are not available in the current literature.

properties

IUPAC Name

[(1S,2S,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLZTLDYFAHJHH-DHMWGJHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(CCCC(C3(C2)O1)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]([C@@]13C[C@@H](CC2)C(O3)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909295
Record name (2,2,5a-Trimethyloctahydro-2H-3,9a-methano-1-benzoxepin-9-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobaimuxinol

CAS RN

105013-72-7
Record name Baimuxinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105013727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2,5a-Trimethyloctahydro-2H-3,9a-methano-1-benzoxepin-9-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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